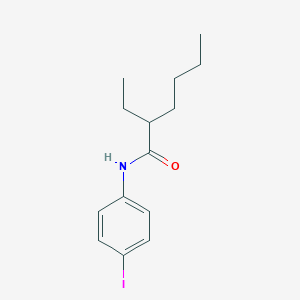

2-ethyl-N-(4-iodophenyl)hexanamide

Descripción

2-Ethyl-N-(4-iodophenyl)hexanamide is a substituted aromatic amide characterized by a hexanamide backbone with a 2-ethyl substituent and a 4-iodophenyl aromatic ring.

Propiedades

Fórmula molecular |

C14H20INO |

|---|---|

Peso molecular |

345.22 g/mol |

Nombre IUPAC |

2-ethyl-N-(4-iodophenyl)hexanamide |

InChI |

InChI=1S/C14H20INO/c1-3-5-6-11(4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6H2,1-2H3,(H,16,17) |

Clave InChI |

PEUOCYJGTOJYMW-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=C(C=C1)I |

SMILES canónico |

CCCCC(CC)C(=O)NC1=CC=C(C=C1)I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-ethyl-N-(4-iodophenyl)hexanamide with five structurally related compounds, focusing on molecular features, synthesis, and functional properties.

Hexanamide, N-(2-iodo-4-methylphenyl)

- Formula: C₁₃H₁₈INO

- Molecular weight : 331.19 g/mol

- Key differences : The iodine substituent is positioned at the ortho position of the phenyl ring, with an additional methyl group at the para position. This alters steric bulk and electronic distribution compared to the target compound’s para-iodo configuration.

- Synthesis: Not detailed in the evidence, but structural data from NIST highlights its characterization via mass spectrometry .

2-Ethyl-N-(4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)hexanamide (3.26)

- Formula : C₂₀H₃₁N₂O₂

- Molecular weight : 331.48 g/mol

- Key differences : Features a hydroxyl group at the para position and a pyrrolidine-methyl substituent at the meta position. The hydroxyl group enhances hydrophilicity, contrasting with the hydrophobic iodine in the target compound.

- Synthesis : Synthesized via Mannich reaction (120°C, 16 hours) using 2-ethyl-N-(4-hydroxyphenyl)hexanamide, paraformaldehyde, and pyrrolidine in toluene. Purified via flash chromatography (61% yield) .

2-Ethyl-N-(4-hydroxy-3-(((R)-2-methylpyrrolidin-1-yl)methyl)phenyl)hexanamide (3.27)

- Formula : C₂₁H₃₃N₂O₂

- Molecular weight : 345.51 g/mol

- Key differences : Incorporates a chiral (R)-2-methylpyrrolidine group at the meta position, introducing stereochemical complexity absent in the target compound.

N-(4-Acetylphenyl)hexadecanamide

- Formula: C₂₄H₃₉NO₂

- Molecular weight : 373.57 g/mol

- Key differences : A hexadecanamide chain (vs. hexanamide) increases lipophilicity, while the 4-acetylphenyl group replaces iodine with a ketone, altering hydrogen-bonding capacity .

2-Ethoxy-N-(4-hydroxyphenyl)-N-methylacetamide

- Formula: C₁₁H₁₅NO₃

- Molecular weight : 209.24 g/mol

- Key differences : Shorter ethoxyacetamide chain and N-methylation reduce steric hindrance compared to the target compound’s ethylhexanamide group .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield (if available) |

|---|---|---|---|---|

| 2-Ethyl-N-(4-iodophenyl)hexanamide | C₁₄H₂₀INO | 345.22* | Para-iodo, ethylhexanamide | N/A |

| N-(2-iodo-4-methylphenyl)hexanamide | C₁₃H₁₈INO | 331.19 | Ortho-iodo, para-methyl | N/A |

| 3.26 | C₂₀H₃₁N₂O₂ | 331.48 | Para-hydroxy, meta-pyrrolidinylmethyl | 61% |

| 3.27 | C₂₁H₃₃N₂O₂ | 345.51 | Para-hydroxy, chiral pyrrolidine | N/A |

| N-(4-Acetylphenyl)hexadecanamide | C₂₄H₃₉NO₂ | 373.57 | Hexadecanamide, 4-acetylphenyl | N/A |

| 2-Ethoxy-N-(4-hydroxyphenyl)-N-methylacetamide | C₁₁H₁₅NO₃ | 209.24 | Ethoxyacetamide, N-methyl | N/A |

*Calculated based on analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.